An In-depth Technical Guide to Sucrose 6-Benzoate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Sucrose 6-Benzoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of sucrose 6-benzoate, a selectively modified sucrose derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical properties, explores the rationale and methodology behind its regioselective synthesis, outlines key characterization techniques, and discusses its application in biochemical research.
Core Molecular Identity and Physicochemical Properties
Sucrose 6-benzoate is a mono-ester of sucrose where a benzoate group is attached specifically to the primary hydroxyl group at the 6-position of the glucose moiety. This selective modification is crucial as it alters the physicochemical properties of the parent sucrose molecule while leaving seven other hydroxyl groups available for further functionalization or interaction.
The fundamental properties of sucrose 6-benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | [1] |
| Molecular Formula | C₁₉H₂₆O₁₂ | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| CAS Number | 127924-16-7 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Synonyms | 6-O-Benzoylsucrose, Sucrose 6-O-benzoate | [1][3] |
Chemical Structure
The structure of sucrose 6-benzoate highlights the attachment of the bulky, hydrophobic benzoate group to the C6 primary alcohol of the glucopyranosyl ring.
Caption: Chemical structure of Sucrose 6-Benzoate.
The Rationale and Practice of Regioselective Synthesis
The synthesis of sucrose 6-benzoate is a non-trivial challenge in carbohydrate chemistry. Sucrose possesses eight hydroxyl groups with varying reactivity: three primary (-CH₂OH at positions C6, C1', C6') and five secondary. The primary hydroxyl at the C6 position is generally the most reactive due to reduced steric hindrance. However, achieving exclusive acylation at this position requires specific synthetic strategies to prevent the formation of a complex mixture of other mono- and poly-esters.
Expertise in Action: Why the Mitsunobu Reaction?
Direct esterification with benzoyl chloride often leads to poor selectivity. To overcome this, methods that offer high regioselectivity without the need for extensive protection-deprotection steps are preferred for efficiency. The Mitsunobu reaction is a powerful and reliable method for such transformations.[4][5]
The reaction proceeds via the activation of an alcohol (sucrose) with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][6] This forms a phosphonium intermediate that is highly susceptible to nucleophilic attack by the carboxylate anion (benzoate). The reaction's high selectivity for the C6 primary hydroxyl of unprotected sucrose makes it an excellent choice for this synthesis.[7][8]
Self-Validating Protocol: Synthesis of Sucrose 6-Benzoate via Modified Mitsunobu Reaction
This protocol is adapted from a validated procedure for the synthesis of 6-O-sucrose monoesters.[8] The self-validating nature of this protocol lies in the purification and characterization steps; successful isolation of a product with the expected spectroscopic data confirms the reaction's success.
Materials:
-
Sucrose (reagent grade, dried)
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for chromatography (e.g., Dichloromethane, Acetone, Methanol, Water)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Dissolution of Sucrose: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve sucrose (1.0 eq) in anhydrous DMF. This may require gentle heating (e.g., 70 °C) to ensure complete dissolution.
-
Reagent Addition: Cool the solution to room temperature. Add triphenylphosphine (2.7 eq) and benzoic acid (1.5 eq). Stir the mixture until all solids are dissolved.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Add DIAD (2.7 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent system: Dichloromethane:Acetone:Methanol:Water 78:10:10:1.5]. The desired product will have a higher Rf value than sucrose.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF. This will result in a thick, crude residue.
-
Purification: Purify the residue using flash column chromatography on silica gel. The eluent system used for TLC monitoring is a good starting point for the column. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation and Drying: Combine the pure fractions and remove the solvent under reduced pressure to yield sucrose 6-benzoate as a solid. Dry the product under high vacuum to remove any residual solvent.
Sources
- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
